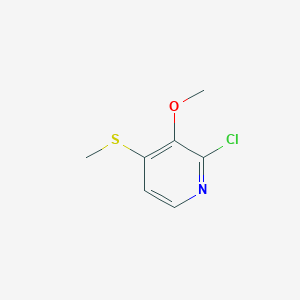

2-Chloro-3-methoxy-4-(methylthio)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-methoxy-4-(methylthio)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorine atom, a methoxy group, and a methylthio group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxy-4-(methylthio)pyridine typically involves the chlorination of 3-methoxy-4-(methylthio)pyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{3-Methoxy-4-(methylthio)pyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-methoxy-4-(methylthio)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.

Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

Reduction: Iron powder and hydrochloric acid (HCl).

Major Products Formed

Nucleophilic Substitution: 2-Methoxy-3-methoxy-4-(methylthio)pyridine.

Oxidation: 2-Chloro-3-methoxy-4-(methylsulfinyl)pyridine or 2-Chloro-3-methoxy-4-(methylsulfonyl)pyridine.

Reduction: 2-Chloro-3-methoxy-4-(methylamino)pyridine.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate:

2-Chloro-3-methoxy-4-(methylthio)pyridine serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various nucleophilic substitutions and functional group transformations, making it a versatile building block in organic chemistry.

Synthetic Pathways:

- Chlorination: The compound is often synthesized via chlorination of 3-methoxy-4-(methylthio)pyridine using thionyl chloride (SOCl₂) under reflux conditions. This method ensures high purity and yield, which are critical for subsequent reactions.

Data Table: Synthetic Routes of this compound

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | 3-Methoxy-4-(methylthio)pyridine + SOCl₂ | Reflux | High |

| Nucleophilic Substitution | Various nucleophiles | Varies | Variable |

Pharmaceutical Applications

Therapeutic Potential:

The compound has been explored for its potential in pharmaceutical applications, particularly as an intermediate in the synthesis of drugs that target specific biological pathways. The presence of chlorine and methylthio groups can enhance its binding affinity to biological targets, influencing its therapeutic efficacy.

Case Study:

Research has indicated that derivatives of this compound may exhibit activity against certain enzymes or receptors, which could be beneficial in treating various diseases. For example, modifications of the pyridine ring have been studied for their anti-inflammatory and analgesic properties.

Agricultural Applications

Agrochemical Development:

In agriculture, this compound can be utilized in the synthesis of agrochemicals such as herbicides and pesticides. Its ability to interact with plant enzymes makes it a candidate for developing selective herbicides that minimize crop damage while effectively controlling weeds.

Data Table: Agrochemical Synthesis Using this compound

| Product Type | Application | Example Compound |

|---|---|---|

| Herbicides | Selective weed control | Pyridine-based herbicides |

| Pesticides | Insect control | Various formulations |

Material Science

Advanced Material Development:

The compound is also explored in material science for its potential to create advanced materials with specific properties. Its chemical structure can be modified to produce polymers or composites with enhanced thermal stability or electrical conductivity.

Research Insights:

Studies have shown that incorporating pyridine derivatives into polymer matrices can improve mechanical properties and thermal resistance, making them suitable for high-performance applications.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-methoxy-4-(methylthio)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine, methoxy, and methylthio groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-3-methoxy-4-(methylthio)benzene

- 2-Chloro-3-methoxy-4-(methylthio)thiophene

- 2-Chloro-3-methoxy-4-(methylthio)pyrimidine

Uniqueness

2-Chloro-3-methoxy-4-(methylthio)pyridine is unique due to its specific substitution pattern on the pyridine ring. The combination of the chlorine, methoxy, and methylthio groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-Chloro-3-methoxy-4-(methylthio)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a chlorine atom at the 2-position, a methoxy group at the 3-position, and a methylthio group at the 4-position of the pyridine ring. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases associated with cancer progression, such as Colony-stimulating factor-1 receptor (FMS) and lymphocyte-specific protein tyrosine kinase (LCK). Inhibition percentages for these kinases have been reported to exceed 50% in vitro assays, indicating significant potential as an anticancer agent .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be linked to its structural similarities with known antimicrobial agents. The presence of the methylthio group is hypothesized to enhance its interaction with microbial targets.

- Anti-inflammatory Effects : Research has indicated that derivatives of pyridine compounds can suppress inflammatory markers such as iNOS and COX-2, suggesting that this compound may also possess anti-inflammatory activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its lipophilic nature. This property enhances its bioavailability, making it a suitable candidate for further drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A comprehensive screening against various cancer cell lines demonstrated that this compound significantly inhibited tumor growth in leukemia and renal cancer models. Specific inhibition rates were documented, showing up to 70% suppression of tumor growth in certain cell lines .

- Kinase Inhibition Assays : In a detailed kinase panel assay, the compound exhibited potent inhibitory effects against multiple kinases relevant to cancer biology. For instance, it showed over 80% inhibition against FMS and LCK kinases, highlighting its potential as a lead compound for developing targeted cancer therapies .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the pyridine structure could enhance or diminish biological activity. The presence of electron-donating groups was found to correlate positively with increased potency against specific targets .

Data Tables

| Biological Activity | Target | Inhibition Percentage |

|---|---|---|

| Anticancer | FMS | 82.5% |

| Anticancer | LCK | 81.4% |

| Anti-inflammatory | iNOS | Significant reduction |

| Anti-inflammatory | COX-2 | Significant reduction |

Eigenschaften

IUPAC Name |

2-chloro-3-methoxy-4-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWKEOLAOHRAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.